Cas no 1346598-39-7 (N-Acetylpiperazine-N’-(4-phenol) Ketoconazole)
N-Acetylpiperazine-N’-(4-phenol) Ketoconazole Chemical and Physical Properties
Names and Identifiers
-
- N-Acetylpiperazine-N’-(4-phenol) Ketoconazole
- N-Acetylpiperazine-N'-(4-phenol) Ketoconazole
- 1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenoxy]phenyl]piperazin-1-yl]ethanone
- 1-(4-(4-((2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)-3-(4-(4-acetylpiperazin-1-yl)phenoxy)phenyl)piperazin-1-yl)ethan-1-one
- Ketoconazole Impurity B
- 1346598-39-7
-
- Inchi: 1S/C38H42Cl2N6O6/c1-27(47)43-13-17-45(18-14-43)30-4-7-32(8-5-30)51-37-22-31(46-19-15-44(16-20-46)28(2)48)6-10-36(37)49-23-33-24-50-38(52-33,25-42-12-11-41-26-42)34-9-3-29(39)21-35(34)40/h3-12,21-22,26,33H,13-20,23-25H2,1-2H3
- InChI Key: VMDQNVDMNGLNOT-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1(CN2C=NC=C2)OCC(COC2C=CC(=CC=2OC2C=CC(=CC=2)N2CCN(C(C)=O)CC2)N2CCN(C(C)=O)CC2)O1)Cl
Computed Properties
- Exact Mass: 748.25400
- Monoisotopic Mass: 748.2542885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 52
- Rotatable Bond Count: 10
- Complexity: 1180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 102Ų
Experimental Properties
- PSA: 101.84000
- LogP: 5.67240
N-Acetylpiperazine-N’-(4-phenol) Ketoconazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A187500-2.5mg |
N-Acetylpiperazine-N’-(4-phenol) Ketoconazole |
1346598-39-7 | 2.5mg |
$ 253.00 | 2023-04-19 | ||
| TRC | A187500-25mg |
N-Acetylpiperazine-N’-(4-phenol) Ketoconazole |
1346598-39-7 | 25mg |
$ 1918.00 | 2023-04-19 | ||
| A2B Chem LLC | AE38303-1mg |
N-Acetylpiperazine-N'-(4-phenol) Ketoconazole |
1346598-39-7 | 1mg |
$217.00 | 2024-04-20 | ||
| A2B Chem LLC | AE38303-5mg |
N-Acetylpiperazine-N'-(4-phenol) Ketoconazole |
1346598-39-7 | 5mg |
$552.00 | 2024-04-20 | ||
| A2B Chem LLC | AE38303-10mg |
N-Acetylpiperazine-N'-(4-phenol) Ketoconazole |
1346598-39-7 | 10mg |
$887.00 | 2024-04-20 | ||
| TRC | A187500-1mg |
N-Acetylpiperazine-N’-(4-phenol) Ketoconazole |
1346598-39-7 | 1mg |
$ 100.00 | 2023-09-09 | ||
| TRC | A187500-5mg |
N-Acetylpiperazine-N’-(4-phenol) Ketoconazole |
1346598-39-7 | 5mg |
$ 450.00 | 2023-09-09 | ||
| TRC | A187500-10mg |
N-Acetylpiperazine-N’-(4-phenol) Ketoconazole |
1346598-39-7 | 10mg |
$ 800.00 | 2023-09-09 |
N-Acetylpiperazine-N’-(4-phenol) Ketoconazole Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on N-Acetylpiperazine-N’-(4-phenol) Ketoconazole
Introduction to N-Acetylpiperazine-N’-(4-phenol) Ketoconazole and Its Applications
N-Acetylpiperazine-N’-(4-phenol) Ketoconazole, a compound with the CAS number 1346598-39-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and its potential applications in the treatment of various medical conditions. The synergistic combination of N-Acetylpiperazine and Ketoconazole in its molecular structure imparts distinct pharmacological characteristics that make it a promising candidate for further research and development.
The molecular structure of N-Acetylpiperazine-N’-(4-phenol) Ketoconazole incorporates elements that are known to enhance bioavailability and target specificity. The presence of the N-Acetylpiperazine moiety contributes to its ability to interact with biological targets, while the Ketoconazole component provides antifungal properties. This dual functionality makes the compound particularly interesting for therapeutic applications where both pharmacological and antimicrobial effects are required.
In recent years, there has been a growing interest in developing novel antimicrobial agents due to the rise of drug-resistant pathogens. N-Acetylpiperazine-N’-(4-phenol) Ketoconazole has been studied for its potential as an antifungal agent, particularly in cases where traditional treatments have failed. Research indicates that this compound exhibits potent activity against a range of fungal species, including those that are resistant to standard antifungal medications. This has opened up new avenues for treating fungal infections, especially in immunocompromised patients.
The Ketoconazole component of N-Acetylpiperazine-N’-(4-phenol) Ketoconazole is well-known for its broad-spectrum antifungal properties. It works by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism of action makes it effective against a variety of fungi, including Candida albicans and dermatophytes. The addition of the N-Acetylpiperazine moiety enhances the compound's efficacy by improving its solubility and bioavailability, thereby allowing for better absorption and distribution within the body.
Recent studies have also explored the potential applications of N-Acetylpiperazine-N’-(4-phenol) Ketoconazole in the treatment of inflammatory conditions. The compound has shown promise in reducing inflammation by modulating immune responses. This effect is attributed to its ability to interact with various inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. Such findings suggest that this compound could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The structural features of N-Acetylpiperazine-N’-(4-phenol) Ketoconazole also make it a valuable tool in medicinal chemistry research. The compound's versatility allows for further modifications and derivations, which can lead to the development of new drugs with improved pharmacological profiles. Researchers are exploring various synthetic routes to optimize the production process and enhance the yield of this compound. Additionally, computational modeling techniques are being employed to predict the interactions between this compound and biological targets, which can accelerate the drug discovery process.
In conclusion, N-Acetylpiperazine-N’-(4-phenol) Ketoconazole (CAS number 1346598-39-7) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural composition and dual functionality make it an attractive candidate for treating fungal infections, inflammatory conditions, and other medical ailments. As research continues to uncover new applications and optimize its synthesis, this compound is poised to play a crucial role in advancing therapeutic strategies in medicine.
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